molecular formula C13H9Cl2NO B8714076 1-(2,3-dichlorophenyl)-2-pyridin-3-ylethanone

1-(2,3-dichlorophenyl)-2-pyridin-3-ylethanone

Cat. No.: B8714076
M. Wt: 266.12 g/mol
InChI Key: BIHBYVANWDLHDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3-dichlorophenyl)-2-pyridin-3-ylethanone is a useful research compound. Its molecular formula is C13H9Cl2NO and its molecular weight is 266.12 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H9Cl2NO

Molecular Weight

266.12 g/mol

IUPAC Name

1-(2,3-dichlorophenyl)-2-pyridin-3-ylethanone

InChI

InChI=1S/C13H9Cl2NO/c14-11-5-1-4-10(13(11)15)12(17)7-9-3-2-6-16-8-9/h1-6,8H,7H2

InChI Key

BIHBYVANWDLHDM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C(=O)CC2=CN=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To lithium diisopropyl amide (20 mL, 1.5 M in cyclohexane, 30 mmol) in THF (50.0 mL) at −78° C. was added a solution of 3-picoline (2.79 g, 30 mmol) in THF (25.0 mL) drop wise and stirred at −78° C. for 0.5 hours. The dry ice bath was removed and the reaction mixture was stirred at room temperature 1 hour. The mixture was then cooled to 0° C. and a solution of methyl 2,3-dichlorobenzoate (6.15 g, 30 mmol) in THF (25.0 mL) was added drop wise. The reaction mixture was warmed to room temperature and stirred overnight. The reaction was quenched with ammonium chloride and extracted with ethyl acetate (2×). Combined ethyl acetate phase was washed with brine, dried over magnesium sulfate and concentrated. Purification by chromatography on silica gel (70% ethyl acetate/hexane) gave 1-(2,3-dichlorophenyl)-2-(pyridin-3-yl)ethanone (1.07 g, 13%) as brown oil.
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
2.79 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
6.15 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two

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